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Compound of Interest

Compound Name:
3-(1,3-Benzoxazol-2-

yl)benzaldehyde

Cat. No.: B139906 Get Quote

Abstract: The benzoxazole moiety is a privileged heterocyclic scaffold renowned for its wide

spectrum of biological activities and applications in medicinal chemistry and materials science.

This technical guide provides a comprehensive overview of the molecular structure,

physicochemical properties, synthesis, and spectroscopic characterization of a specific

derivative, 3-(1,3-Benzoxazol-2-yl)benzaldehyde. Detailed experimental protocols, tabulated

data, and workflow diagrams are presented to serve as a core resource for researchers,

scientists, and professionals in drug development. Furthermore, a representative biological

mechanism is explored, highlighting the potential of 2-arylbenzoxazoles as kinase inhibitors in

relevant signaling pathways.

Molecular Structure and Physicochemical
Properties
3-(1,3-Benzoxazol-2-yl)benzaldehyde is an aromatic compound featuring a central

benzoxazole ring substituted at the 2-position with a 3-formylphenyl group. This unique

arrangement of a fused heterocyclic system and an aldehyde functional group makes it a

valuable intermediate for the synthesis of more complex molecules, including Schiff bases,

chalcones, and other derivatives with potential pharmacological activity.

The key physicochemical and structural identifiers for this molecule are summarized in the

table below.
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Property Value

IUPAC Name 3-(1,3-Benzoxazol-2-yl)benzaldehyde

CAS Number 141581-19-3[1]

Chemical Formula C₁₄H₉NO₂[1]

Molecular Weight 223.23 g/mol

SMILES String O=Cc1cccc(c1)c2nc3ccccc3o2

InChI Key FQIAYSPQLMDCSH-UHFFFAOYSA-N

Synthesis and Characterization
The most prevalent and efficient method for synthesizing 2-arylbenzoxazoles is the

condensation reaction between a 2-aminophenol and a substituted benzaldehyde, followed by

oxidative cyclization.[2][3] This approach is widely adopted due to its high yields and the

availability of diverse starting materials.

General Synthetic Workflow
The synthesis proceeds via a two-step, one-pot reaction. Initially, the amino group of 2-

aminophenol attacks the carbonyl carbon of 3-formylbenzaldehyde to form a Schiff base

(imine) intermediate. Subsequently, an acid catalyst facilitates the intramolecular cyclization

and dehydration (or oxidation) to yield the final benzoxazole ring system.

Reactants
Process

Product

2-Aminophenol

Catalyst (e.g., BAIL)
Solvent-Free
130 °C, 5h

3-Formylbenzaldehyde

3-(1,3-Benzoxazol-2-yl)benzaldehyde
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Fig. 1: General workflow for the synthesis of 3-(1,3-Benzoxazol-2-yl)benzaldehyde.

Detailed Experimental Protocol
The following protocol is adapted from established methods for synthesizing 2-

arylbenzoxazoles using a Brønsted acidic ionic liquid (BAIL) gel catalyst under solvent-free

conditions.[4]

Preparation: To a 5 mL reaction vessel, add 2-aminophenol (1.0 mmol, 109.1 mg), 3-

formylbenzaldehyde (1.0 mmol, 106.1 mg), and the BAIL gel catalyst (0.010 g, 1.0 mol%).

Reaction: Place the vessel in a pre-heated oil bath or heating mantle. Stir the reaction

mixture vigorously at 130 °C for 5 hours under a normal atmosphere. Monitor the reaction

progress using Thin Layer Chromatography (TLC).[4]

Work-up: Upon completion, allow the mixture to cool to room temperature. Dissolve the

resulting solid in ethyl acetate (10 mL).

Catalyst Separation: Separate the heterogeneous BAIL gel catalyst by centrifugation or

filtration.

Extraction & Drying: Wash the organic layer with a saturated sodium bicarbonate solution (2

x 10 mL) and brine (1 x 10 mL). Dry the organic phase over anhydrous magnesium sulfate

(MgSO₄).

Purification: Filter off the drying agent and concentrate the solution under reduced pressure

to obtain the crude product. Purify the residue by column chromatography on silica gel using

a hexane-ethyl acetate gradient as the eluent to afford the pure 3-(1,3-Benzoxazol-2-
yl)benzaldehyde.

Spectroscopic Characterization Data
The structural confirmation of the synthesized compound relies on standard spectroscopic

techniques. The following table summarizes the expected characteristic signals.
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Technique Characteristic Features

IR Spectroscopy (cm⁻¹)

~3050-3100 (Aromatic C-H stretch), ~1705

(Aldehyde C=O stretch), ~1610 (C=N stretch of

oxazole), ~1580 (Aromatic C=C stretch), ~1245

(Asymmetric C-O-C stretch)

¹H NMR (ppm)

~10.1 (s, 1H, -CHO), ~8.4-7.5 (m, 8H, aromatic

protons). The specific splitting patterns depend

on the coupling between the protons on both the

benzoxazole and benzaldehyde rings.

¹³C NMR (ppm)

~192.0 (Aldehyde C=O), ~162.0 (C-2 of

benzoxazole), ~150.0-110.0 (Aromatic carbons).

The exact shifts would require experimental

determination or high-level computational

modeling.[5][6][7]

Mass Spectrometry (ESI)
Expected molecular ion peak [M+H]⁺ at m/z =

224.07.

Representative Biological Activity and Signaling
Pathway
The 2-arylbenzoxazole scaffold is a common feature in molecules designed as kinase

inhibitors.[8] Kinases are critical enzymes that regulate a vast number of cellular processes,

and their dysregulation is a hallmark of cancer. Vascular Endothelial Growth Factor Receptor 2

(VEGFR-2) is a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new

blood vessels required for tumor growth and metastasis.[9][10] Benzoxazole derivatives have

been successfully designed as potent VEGFR-2 inhibitors.[9][10]

Representative Signaling Pathway: VEGFR-2 Inhibition
Upon binding of its ligand (VEGF), VEGFR-2 dimerizes and autophosphorylates, triggering

downstream signaling cascades, most notably the Ras/Raf/MEK/ERK (MAPK) pathway.[11]

This pathway activation leads to gene expression changes that promote cell proliferation,

survival, and angiogenesis. A 2-arylbenzoxazole inhibitor can act by competing with ATP for the
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binding site in the kinase domain of VEGFR-2, thereby blocking its activation and halting the

downstream signal.

VEGFR-2 / MAPK Signaling Pathway
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Fig. 2: Representative inhibition of the MAPK signaling pathway by a benzoxazole derivative.

Crystallographic Information
As of the current literature survey, a publicly available single-crystal X-ray structure for 3-(1,3-
Benzoxazol-2-yl)benzaldehyde has not been reported. However, analysis of related 2-

arylbenzoxazole structures suggests that the molecule is likely to be largely planar. The

dihedral angle between the benzoxazole ring system and the attached phenyl ring is typically

small, allowing for significant π-conjugation across the molecule. The planarity and electronic

properties are key factors influencing its ability to interact with biological targets like the ATP-

binding pocket of kinases.

Conclusion
3-(1,3-Benzoxazol-2-yl)benzaldehyde is a structurally significant molecule that serves as a

foundation for the development of novel therapeutic agents. Its synthesis is well-established,

relying on robust condensation chemistry. The presence of both the benzoxazole core and a

reactive aldehyde group provides extensive opportunities for chemical modification. Based on

the known bioactivity of its structural class, this compound and its derivatives represent

promising candidates for further investigation, particularly as inhibitors of key signaling

pathways, such as those mediated by protein kinases, which are implicated in a variety of

human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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